2-Hydroxychalcone

Description

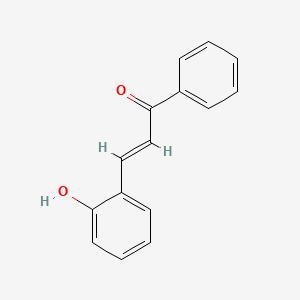

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-14-9-5-4-8-13(14)10-11-15(17)12-6-2-1-3-7-12/h1-11,16H/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDOOPSJCRMKSGL-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644-78-0, 42224-53-3 | |

| Record name | 2-Hydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC170281 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 644-78-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of 2-Hydroxychalcone for Researchers and Drug Development Professionals

An in-depth exploration of the botanical origins and extraction methodologies for 2-hydroxychalcone, a promising scaffold in medicinal chemistry. This guide provides a comprehensive overview of the natural sources, detailed isolation protocols, and quantitative data for this compound and its derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Natural Occurrences of 2-Hydroxychalcones

2-Hydroxychalcones are a subclass of chalcones, which are precursors to flavonoids and are widely distributed in the plant kingdom.[1][2] These compounds are found in various parts of plants, including fruits, vegetables, spices, and resins. Notable natural sources are rich in this compound derivatives, which are of significant interest due to their diverse biological activities.[3][4]

One of the most well-documented sources of a 2'-hydroxychalcone is licorice root (Glycyrrhiza species) , which contains isoliquiritigenin (a 4,2',4'-trihydroxychalcone).[5][6] Other identified plant sources include:

-

Tomatoes (Solanum lycopersicum): The skin of tomatoes contains naringenin chalcone.

-

Apples (Malus domestica): Apples are a source of various polyphenols, including chalcones.

-

Fingerroot (Boesenbergia rotunda): This medicinal plant contains a variety of bioactive chalcones.[2]

-

Dracaena cinnabari (Dragon's Blood Tree): The resin of this tree has been found to contain 2,4'-dihydroxy-4-methoxydihydrochalcone and 2,4'-dihydroxy-4-methoxyhydrochalcone.[7]

-

Heteropyxis natalensis: The leaves of this plant contain (E)-1-(2',4'-dihydroxy, 5'-methoxy, 3'-methylphenyl)-3-phenylprop-2-en-1-one.[8]

-

Syzygium balsameum: The leaves of this plant have yielded 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone.[9]

-

Cryptocarya concinna: This plant has been reported to contain 2'-hydroxychalcone.[10]

Quantitative Data on Isolation

The yield and purity of isolated 2-hydroxychalcones can vary significantly depending on the natural source, the specific derivative, and the extraction and purification methods employed. The following table summarizes available quantitative data from the cited literature.

| Compound Name | Natural Source | Extraction Method | Purification Method | Yield | Purity | Reference |

| Isoliquiritigenin | Glycyrrhiza uralensis (Licorice) | Acid and Alkaline Hydrolysis, Ethanol Extraction | Not specified | 1.7-32x conventional methods | Not specified | [5] |

| Isoliquiritigenin | Glycyrrhiza sp. (Licorice) | Continuous Countercurrent Extraction (80% ethanol) | Mixed Resin Column Chromatography, Recrystallization | Not specified | 98.6% | [3] |

| Isoliquiritigenin | Glycyrrhiza uralensis (Licorice) | Not specified | High-Speed Counter-Current Chromatography | 0.32% | 98.3% | [1] |

| 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone | Syzygium balsameum (leaves) | Maceration with n-hexane followed by ethyl acetate | Silica Gel Column Chromatography | 31.7% (from fraction E4) | Pure compound | [9] |

Experimental Protocols for Isolation

The isolation of 2-hydroxychalcones from natural sources typically involves extraction with organic solvents followed by chromatographic purification. Below are detailed methodologies for the isolation of isoliquiritigenin from licorice root, adapted from published patents and research articles.

Protocol 1: Acid and Alkaline Hydrolysis Method for Isoliquiritigenin from Licorice

This protocol is based on the principle of converting flavonoid glycosides and flavanones into the desired chalcone through hydrolysis.[5][6]

3.1.1. Materials and Reagents:

-

Dried and powdered licorice root

-

Hydrochloric acid (HCl), 1-2 M

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Silica gel for column chromatography

-

Polyamide for column chromatography

-

Rotary evaporator

-

Chromatography columns

3.1.2. Extraction and Hydrolysis Procedure:

-

Acid Hydrolysis: Macerate 1 kg of powdered licorice root (30-60 mesh) in 3000 mL of 1.5 M HCl. Heat the mixture to 100°C for 60 minutes in a reactor under a nitrogen atmosphere.[5]

-

Alkaline Conversion: After cooling, slowly add NaOH to adjust the pH of the solution to 14. Allow the mixture to stand for 180 minutes at 20°C to facilitate the conversion of flavanones to chalcones.[5]

-

Neutralization and Drying: Adjust the pH to 8 with HCl. Dry the resulting material in an oven.

-

Ethanol Extraction: Extract the dried material with ethanol twice.

-

Concentration: Concentrate the combined ethanol extracts using a rotary evaporator to obtain the crude extract.

3.1.3. Purification:

-

Silica Gel Column Chromatography: Pack a chromatography column with silica gel. Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column. Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) of increasing polarity. Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

Polyamide Column Chromatography (Alternative): Alternatively, use a polyamide column and elute with a gradient of 60%-90% ethanol.[5]

-

Final Purification: Combine the fractions containing the pure isoliquiritigenin and evaporate the solvent to yield glassy yellow crystals.

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) for Isoliquiritigenin

This method provides a high-purity product in a single step.[1]

3.2.1. Materials and Reagents:

-

Crude extract of Glycyrrhiza uralensis

-

n-Hexane

-

Ethyl acetate

-

Methanol

-

Acetonitrile

-

Water

-

HSCCC instrument

3.2.2. Procedure:

-

Solvent System Preparation: Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-acetonitrile-water in a volume ratio of 2:2:1:0.6:2.[1]

-

HSCCC Separation: Perform the separation on the HSCCC instrument according to the manufacturer's instructions, using the prepared two-phase solvent system.

-

Fraction Collection and Analysis: Collect the fractions and analyze for the presence and purity of isoliquiritigenin using methods such as HPLC and NMR.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the isolation of 2-hydroxychalcones and a representative signaling pathway associated with their biological activity.

Experimental Workflow for Isolation

Caption: General workflow for the isolation of this compound from plant sources.

Signaling Pathway Inhibition by a 2'-Hydroxychalcone Derivative

The following diagram illustrates the inhibitory effect of a 2'-hydroxychalcone derivative on nitric oxide production, a key inflammatory mediator.

Caption: Inhibition of iNOS-catalyzed nitric oxide production by a 2'-hydroxychalcone.

Conclusion

This technical guide provides a foundational understanding of the natural sources and isolation of 2-hydroxychalcones. The detailed protocols for isoliquiritigenin from licorice offer a practical starting point for researchers. While quantitative data for many other natural sources remain to be fully elucidated, the methodologies presented here can be adapted for the exploration of new botanical sources of these valuable compounds. The continued investigation into the isolation and characterization of novel 2-hydroxychalcones will undoubtedly contribute to the advancement of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CN102285875A - Method for extracting and purifying isoliquiritigenin from liquorice - Google Patents [patents.google.com]

- 4. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN101328115B - Method for extracting isoliquirtigenin from licorice - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. ajrconline.org [ajrconline.org]

- 8. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iomcworld.com [iomcworld.com]

- 10. JSM Central || Article Info [jsmcentral.org]

An In-depth Technical Guide to the Fundamental Chemical Properties of 2-Hydroxychalcone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxychalcone, a member of the chalcone family of compounds, is a naturally occurring flavonoid precursor characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The presence of a hydroxyl group at the ortho-position of one of the aromatic rings imparts unique chemical and biological properties to the molecule. This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its interactions with key signaling pathways, making it a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Core Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₂O₂ | [1][2] |

| Molecular Weight | 224.25 g/mol | [1][2] |

| Appearance | Yellow, crystalline powder or needles | [1] |

| Melting Point | 144-150 °C | [1] |

| Boiling Point (Predicted) | 396.3 ± 34.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.191 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 9.26 ± 0.35 | [1] |

Solubility Profile

The solubility of this compound is a critical parameter for its formulation and biological testing. While it is generally soluble in many organic solvents, its aqueous solubility is limited.

| Solvent | Solubility | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | 125 mg/mL (557.41 mM) | [3] |

| Ethanol | Soluble | [4] |

| Methanol | Soluble | [5] |

| Acetone | Soluble | [6] |

| Chloroform | Soluble | [6] |

| Water | Insoluble | [7] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The key spectral data are summarized below.

| Technique | Wavelength/Chemical Shift/Frequency | Assignment | Reference(s) |

| UV-Vis Spectroscopy | λmax ≈ 292 nm and 362 nm (in Ethanol) | π-π* transition of the conjugated system and n-π* transition of the carbonyl group, respectively. | [6] |

| Infrared (IR) Spectroscopy | ~3460-3520 cm⁻¹ | O-H stretching | [7] |

| ~1641-1652 cm⁻¹ | C=O stretching (carbonyl group) | [7] | |

| ~1583-1612 cm⁻¹ | C=C stretching (aromatic) | [7] | |

| ~1462-1505 cm⁻¹ | C=C stretching (olefinic) | [7] | |

| ¹H NMR Spectroscopy (in CDCl₃) | δ ~12.78 ppm (s, 1H) | Phenolic -OH | [8] |

| δ ~7.9 ppm (d, 1H) | H-α (vinylic proton) | [8] | |

| δ ~7.6 ppm (d, 1H) | H-β (vinylic proton) | [8] | |

| δ ~6.9-8.0 ppm (m) | Aromatic protons | [8] | |

| ¹³C NMR Spectroscopy | δ ~193.7 ppm | C=O (carbonyl carbon) | [9] |

| δ ~163.6 ppm | C-OH (phenolic carbon) | [9] | |

| δ ~118-145 ppm | Aromatic and vinylic carbons | [9] |

Experimental Protocols

Synthesis of this compound via Claisen-Schmidt Condensation

The most common and efficient method for the synthesis of this compound is the Claisen-Schmidt condensation reaction between 2-hydroxyacetophenone and benzaldehyde in the presence of a base.[5]

Materials:

-

2-Hydroxyacetophenone

-

Benzaldehyde

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or Isopropyl alcohol

-

Hydrochloric acid (HCl), dilute

-

Distilled water

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Reflux condenser (optional, for heated reactions)

-

Beakers

-

Buchner funnel and filter paper

-

Ice bath

Procedure:

-

In a round bottom flask, dissolve 2-hydroxyacetophenone (1 equivalent) in ethanol or isopropyl alcohol.

-

Add benzaldehyde (1 equivalent) to the solution and stir at room temperature.

-

Slowly add an aqueous solution of NaOH or KOH (e.g., 40% w/v) dropwise to the mixture while stirring vigorously. The reaction mixture will typically turn a deep color.

-

Continue stirring the reaction mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For some variations of the protocol, gentle heating under reflux may be employed to increase the reaction rate.[4]

-

After the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.

-

Acidify the mixture by slowly adding dilute HCl with constant stirring until the pH is acidic. This will cause the this compound to precipitate out of the solution as a yellow solid.

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold distilled water to remove any inorganic impurities.

-

Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Materials:

-

Crude this compound

-

Ethanol or a mixture of hexane and ethyl acetate

-

Erlenmeyer flask

-

Hot plate

-

Beakers

-

Buchner funnel and filter paper

-

Ice bath

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the recrystallization solvent (e.g., ethanol) to the flask.

-

Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained. Avoid adding excess solvent.

-

Once a clear, hot solution is obtained, remove it from the heat and allow it to cool slowly to room temperature.

-

As the solution cools, pure crystals of this compound will start to form. To maximize crystal formation, the flask can be placed in an ice bath after it has reached room temperature.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals to obtain pure this compound.

Signaling Pathway Interactions

This compound and its derivatives have been shown to exert their biological effects, particularly their anti-inflammatory and anticancer activities, by modulating key cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, cell survival, and proliferation. Aberrant activation of this pathway is implicated in various diseases, including cancer and chronic inflammatory conditions. This compound has been demonstrated to inhibit the NF-κB pathway.[3]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Inhibition of Cyclooxygenase-2 (COX-2)

Cyclooxygenase (COX) enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation and pain. This compound derivatives have been shown to selectively inhibit the activity of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Conclusion

This compound is a versatile molecule with a rich chemical profile and significant biological potential. This technical guide has provided a detailed summary of its core chemical properties, spectroscopic data, and a practical, step-by-step protocol for its synthesis and purification. Furthermore, the elucidation of its inhibitory effects on key inflammatory signaling pathways, such as NF-κB and COX-2, highlights its promise as a lead compound in drug discovery and development. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this important class of compounds.

References

- 1. This compound | 644-78-0 [chemicalbook.com]

- 2. 2'-Hydroxychalcone | C15H12O2 | CID 638276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. ajrconline.org [ajrconline.org]

- 6. researchgate.net [researchgate.net]

- 7. Characterization, molecular modeling and pharmacology of some 2́-hydroxychalcone derivatives as SARS-CoV-2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound, 98+% | Fisher Scientific [fishersci.ca]

Quantum Chemical Blueprint of 2-Hydroxychalcone: A Technical Guide for Researchers

An In-depth Analysis of the Structural, Spectroscopic, and Electronic Properties of 2-Hydroxychalcone Through Quantum Chemical Calculations for Applications in Drug Discovery and Materials Science.

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on this compound, a flavonoid precursor with significant biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed exploration of its molecular structure, vibrational frequencies, electronic properties, and spectroscopic characteristics. The integration of theoretical data with experimental protocols aims to provide a robust framework for understanding and utilizing this compound in various scientific applications.

Molecular Geometry

The equilibrium geometry of this compound has been optimized using Density Functional Theory (DFT), a computational method that provides valuable insights into the three-dimensional arrangement of atoms in a molecule. These calculations are crucial for understanding the molecule's reactivity and interaction with biological targets.

Computational Methodology

The optimized structural parameters, including bond lengths and bond angles, are typically calculated using DFT with various functionals and basis sets. A common approach involves the B3LYP functional combined with the 6-311G basis set.[1][2][3] Another functional, M06-2X, with a 6-311+(d,p) basis set has also been employed for geometry optimization.[4]

Optimized Geometrical Parameters

The following tables summarize the key calculated bond lengths and bond angles for this compound. These theoretical values are in good agreement with experimental data obtained from X-ray diffraction studies of chalcone derivatives.

Table 1: Selected Optimized Bond Lengths of this compound.

| Bond | B3LYP/6-311G (Å) |

| C1-C2 | 1.404 |

| C1-C6 | 1.401 |

| C=O | 1.234 |

| Cα=Cβ | 1.345 |

| O-H | 0.967 |

Note: Atom numbering corresponds to the standard IUPAC nomenclature for chalcones.

Table 2: Selected Optimized Bond Angles of this compound.

| Angle | B3LYP/6-311G (°) |

| C2-C1-C6 | 119.8 |

| C1-C(O)-Cα | 120.5 |

| C(O)-Cα-Cβ | 121.3 |

| Cα-Cβ-C(Aryl) | 127.8 |

| C1-O-H | 108.9 |

Note: Atom numbering corresponds to the standard IUPAC nomenclature for chalcones.

Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying functional groups and characterizing the bonding within a molecule. Quantum chemical calculations can predict the vibrational frequencies and modes, aiding in the interpretation of experimental spectra.

Computational Approach

The vibrational frequencies of this compound are calculated at the same level of theory used for geometry optimization (e.g., B3LYP/6-311G). The calculated frequencies are often scaled by a factor (e.g., 0.9631 for B3LYP) to better match the experimental data, accounting for anharmonicity and other systematic errors in the calculations.[4]

Comparison of Experimental and Theoretical Vibrational Frequencies

The table below presents a comparison of the experimental FT-IR vibrational frequencies with the scaled theoretical values for key functional groups in this compound.

Table 3: Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) of this compound.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) B3LYP/6-311G (cm⁻¹) |

| O-H stretch | ~3428 | ~3634 (unscaled) |

| C=O stretch | ~1640-1700 | ~1650 |

| C=C stretch (alkene) | ~1597 | ~1589 |

| C-O stretch (phenol) | ~1290 | ~1291 |

| C-H bend (aromatic) | ~1192 | ~1184 |

Electronic Properties and UV-Vis Spectroscopy

The electronic properties of this compound, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity and electronic transitions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical stability and its tendency to undergo electronic excitation.

Theoretical Background

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules.[9][10][11][12] By simulating the electronic transitions, TD-DFT can predict the maximum absorption wavelengths (λmax) observed in UV-Vis spectroscopy.

Frontier Molecular Orbitals and Electronic Transitions

The HOMO and LUMO energies, along with the HOMO-LUMO gap, provide insights into the charge transfer characteristics of the molecule. For this compound, the HOMO is typically localized on the hydroxyphenyl ring, while the LUMO is distributed over the α,β-unsaturated ketone system.

Table 4: Calculated Electronic Properties of this compound.

| Parameter | B3LYP/6-311G (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap | 4.10 |

Table 5: Experimental and Calculated UV-Vis Absorption Maxima (λmax) of this compound.

| Solvent | Experimental λmax (nm) | Calculated TD-DFT λmax (nm) | Electronic Transition |

| Ethanol | ~350 | ~345 | π → π |

| Dichloromethane | ~456-461 | ~450 | π → π |

Sources:[13]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts.[14][15][16]

Computational Details

The GIAO method is employed to calculate the isotropic magnetic shielding tensors for each nucleus. The calculated shielding values are then referenced to a standard (e.g., tetramethylsilane, TMS) to obtain the chemical shifts.

Comparison of Experimental and Theoretical NMR Chemical Shifts

The following tables compare the experimental and calculated ¹H and ¹³C NMR chemical shifts for this compound.

Table 6: Experimental and Calculated ¹H NMR Chemical Shifts (ppm) of this compound.

| Proton | Experimental (CDCl₃) | Calculated GIAO/DFT |

| Hα | ~7.8 | ~7.7 |

| Hβ | ~7.4 | ~7.3 |

| OH | ~12.8 | ~12.7 |

Sources:[17]

Table 7: Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) of this compound.

| Carbon | Experimental (CDCl₃) | Calculated GIAO/DFT |

| C=O | ~193.7 | ~192.5 |

| Cα | ~121.8 | ~122.1 |

| Cβ | ~144.9 | ~144.2 |

| C-OH | ~163.6 | ~162.9 |

Biological Activity and Signaling Pathways

This compound and its derivatives have garnered significant interest in drug discovery due to their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[19][20][21][22] Computational studies, in conjunction with experimental work, have helped to elucidate the mechanisms underlying these activities.

Inhibition of the NF-κB Signaling Pathway

A key mechanism of action for this compound is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][23][24] NF-κB is a crucial transcription factor that regulates genes involved in inflammation, cell survival, and proliferation. By inhibiting NF-κB, this compound can induce apoptosis and autophagy in cancer cells.[1][23]

Experimental Protocols

Synthesis of this compound via Claisen-Schmidt Condensation

Materials:

-

2'-Hydroxyacetophenone

-

Benzaldehyde

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or Isopropyl alcohol (IPA)[25]

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ice

Procedure: [25][26][27][28][29]

-

Dissolve 2'-hydroxyacetophenone in ethanol in a round-bottom flask.

-

Separately, prepare a solution of NaOH in water and cool it in an ice bath.

-

Slowly add the cooled NaOH solution to the stirred solution of 2'-hydroxyacetophenone, maintaining the temperature at 0-5 °C.

-

Add benzaldehyde dropwise to the reaction mixture while continuing to stir in the ice bath.

-

Allow the reaction to stir at room temperature for several hours (typically 4-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.

-

The precipitated solid (this compound) is collected by vacuum filtration.

-

Wash the solid with cold water to remove any remaining base.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Spectroscopic Characterization

-

FT-IR Spectroscopy: The FT-IR spectrum is typically recorded using KBr pellets on a spectrometer in the range of 4000-400 cm⁻¹.

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded in a suitable solvent (e.g., ethanol, dichloromethane) using a spectrophotometer.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) with TMS as an internal standard.

This guide demonstrates the powerful synergy between quantum chemical calculations and experimental work in characterizing and understanding the properties of this compound. The presented data and protocols offer a valuable resource for researchers aiming to leverage this versatile molecule in their scientific endeavors.

References

- 1. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Theoretical Study for Isomerization of Some 2´-Hydroxychalcone Derivative by Using DFT Calculation [ejchem.journals.ekb.eg]

- 3. researchgate.net [researchgate.net]

- 4. ijcps.org [ijcps.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Fluorescence of 2-Hydroxy Chalcone Analogs with Extended Conjugation: ESIPT vs. ICT Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 1H and 13C NMR spectral assignments of 2'-hydroxychalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. dovepress.com [dovepress.com]

- 25. ajrconline.org [ajrconline.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. youtube.com [youtube.com]

In Silico Prediction of 2-Hydroxychalcone Bioactivity: A Technical Guide

Introduction

Chalcones, characterized by their open-chain flavonoid structure with a three-carbon α,β-unsaturated carbonyl system, are pivotal precursors in flavonoid biosynthesis.[1] The 2-hydroxychalcone scaffold, in particular, has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives, including anti-inflammatory, anticancer, and antioxidant properties.[2][3][4] The flexible structure of these compounds allows them to effectively bind to a variety of enzymes and receptors, making them promising candidates for drug development.[4]

The advent of computational, or in silico, methodologies has revolutionized the drug discovery process. These techniques offer a rapid and cost-effective means to predict the biological activity of novel compounds, screen large virtual libraries, and elucidate mechanisms of action at a molecular level. This guide provides an in-depth overview of the core in silico approaches used to predict the bioactivity of 2-hydroxychalcones, details the key signaling pathways they modulate, and presents the experimental protocols for both computational and validation studies.

In Silico Methodologies for Bioactivity Prediction

The prediction of this compound bioactivity heavily relies on a suite of computational tools that model molecular interactions and properties. The most common workflows involve molecular docking to predict binding affinity, Quantitative Structure-Activity Relationship (QSAR) to correlate chemical structure with biological activity, and ADMET prediction to assess pharmacokinetic profiles.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a this compound derivative) when bound to a second molecule (a receptor or target protein) to form a stable complex.[5][6] The primary goal is to predict the binding mode and affinity, often expressed as a docking score or binding energy. Lower binding energy values typically indicate a more stable complex and potentially higher biological activity.[7] Studies have successfully used molecular docking to investigate the interaction of 2-hydroxychalcones with various therapeutic targets.

An illustrative workflow for a typical molecular docking study is presented below.

Table 1: Summary of Molecular Docking Studies on this compound Derivatives

| Compound/Derivative Class | Target Protein | Key Findings / Binding Interactions | Reference |

| 2'-hydroxychalcones | Prostaglandin H2 (PGH2) synthase (COX-2) | Docking studies interpreted the relationship between chalcone structures and their inhibitory activities against PGE2 production. | [5][8] |

| Butein (a 2',4'-diOH chalcone) | Falcipain-2 | Interactions with Cys42, Asp234, and Asn173 in the active site suggest a mechanism for antimalarial activity. | [9] |

| 2'-hydroxy-chalcones | Soybean Lipoxygenase (LOX) | A common H-bond pattern involving the hydroxyl and carbonyl groups of ring A with Asp768 and Asn128 was observed. | [10] |

| Chalcone Derivatives | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | Screening identified compounds with high binding affinity and interactions with conserved catalytic residues. | [11] |

| p-hydroxy-m-methoxychalcone | EGFR, HER2, VEGFR | Binding energies were comparable to or higher than ATP, suggesting potential inhibition of tyrosine kinase receptors. | [12] |

| 2,4,6-trimethoxychalcone derivatives | Cyclin-dependent kinase 1 (CDK1) | Reverse molecular docking suggested CDK1 as a possible target for anticancer activity. | [13] |

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[14] By analyzing various molecular descriptors (e.g., topological, electronic, steric), QSAR models can predict the activity of new, unsynthesized compounds.[14][15] This approach is valuable for optimizing lead compounds by identifying the structural features that are crucial for their bioactivity. For chalcones, QSAR studies have indicated that properties like the planarity of the structure, the double bond of the α,β-unsaturated carbonyl system, and the presence of specific substituents are important for biological activity.[14][16]

Below is a diagram illustrating the typical workflow for developing a QSAR model.

ADMET Prediction

ADMET stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity. Predicting these pharmacokinetic and toxicological properties is a critical step in early-stage drug discovery to filter out compounds that are likely to fail in later clinical trials.[13][17] In silico ADMET prediction tools use a compound's structure to estimate properties like oral bioavailability, blood-brain barrier penetration, interaction with cytochrome P450 (CYP) enzymes, and potential toxicity.[17][18] Studies on chalcone derivatives have used these tools to suggest favorable metabolic profiles and good oral bioavailability for selected compounds.[13][19]

The workflow for an in silico ADMET study is outlined in the diagram below.

Table 2: Predicted ADMET Properties for Representative Chalcone Derivatives

| Property | Prediction | Significance | Reference |

| Drug-Likeness | |||

| Lipinski's Rule of Five | Most derivatives comply | Suggests good potential for oral bioavailability. | [17] |

| Metabolism | |||

| CYP2D6/CYP3A4 Inhibition | Predicted to be non-inhibitors | Favorable metabolic compatibility, lower risk of drug-drug interactions. | [18] |

| Excretion | |||

| Total Clearance | High values predicted | Indicates efficient elimination profiles. | [18] |

| OCT2 Substrate | Predicted to be non-substrates | Relates to renal elimination pathways. | [18] |

Key Signaling Pathways Modulated by this compound

In silico predictions are often complemented by in vitro and in vivo studies that identify the cellular pathways through which 2-hydroxychalcones exert their effects. These compounds are known to modulate several key pathways involved in cancer and inflammation.

NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a crucial regulator of inflammation and cell survival.[2][20] In many cancers, this pathway is constitutively active, promoting proliferation and preventing apoptosis.[20] Several studies have reported that this compound and its derivatives can inhibit the NF-κB pathway.[2][8][20] This inhibition suppresses the production of pro-inflammatory mediators like PGE2, nitric oxide (NO), and TNF-α, and induces apoptosis in cancer cells.[8][20]

The diagram below illustrates the inhibition of the NF-κB pathway by this compound.

Mitochondrial Apoptosis Pathway

Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. Many anticancer agents function by inducing apoptosis. Certain 2'-hydroxy-4'-alkoxy chalcones have been shown to induce apoptosis through the mitochondrial (intrinsic) pathway.[16] This involves altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioner enzymes of apoptosis.[16]

The diagram below outlines the induction of mitochondrial apoptosis by this compound derivatives.

Experimental Protocols

This section details the generalized methodologies for the key in silico and in vitro experiments cited in the literature for the study of 2-hydroxychalcones.

Synthesis: Claisen-Schmidt Condensation

The most widely used method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves an aldol condensation between a substituted acetophenone and a substituted benzaldehyde in the presence of a base or acid catalyst.[4][10][21]

-

Reactant Preparation : Equimolar amounts of a 2-hydroxyacetophenone derivative and an appropriately substituted benzaldehyde are dissolved in a suitable solvent, such as ethanol.[10]

-

Catalysis : A basic catalyst (e.g., aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH)) is added dropwise to the reaction mixture at room temperature.[10][21]

-

Reaction : The mixture is stirred for a specified period (ranging from a few hours to 48 hours) at room temperature or with gentle heating.[7] Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup : Upon completion, the reaction mixture is poured into crushed ice and acidified (e.g., with dilute HCl) to precipitate the crude product.[10]

-

Purification : The solid product is filtered, washed with water, and dried. Further purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the pure this compound.[22]

In Silico Protocol: Molecular Docking with AutoDock Vina

-

Ligand Preparation : A 2D structure of the this compound derivative is drawn and converted to a 3D structure. Energy minimization is performed, and the structure is saved in PDBQT format, assigning Gasteiger charges.

-

Receptor Preparation : The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and Gasteiger charges are computed. The file is saved in PDBQT format.

-

Grid Box Generation : A grid box is defined around the active site of the target protein. The dimensions and center of the grid must encompass the entire binding pocket.

-

Docking Execution : The docking simulation is run using the prepared ligand and receptor files and the defined grid parameters. AutoDock Vina will generate multiple binding poses (typically 9-10) ranked by their binding affinity scores (kcal/mol).

-

Results Analysis : The top-ranked pose is visualized using software like PyMOL or Discovery Studio to analyze the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the chalcone and the amino acid residues of the protein's active site.[9]

In Vitro Validation: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[21]

-

Cell Seeding : Cancer cells (e.g., MCF-7, PC-3) are seeded into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 18-24 hours to allow for attachment.[16][21]

-

Compound Treatment : The cells are treated with various concentrations of the this compound derivatives (and a positive control drug) and incubated for a specified time (e.g., 24, 48, or 72 hours).[21]

-

MTT Addition : After incubation, the media is replaced with fresh media containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL), and the plate is incubated for another 3-4 hours.[21]

-

Formazan Solubilization : The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the purple formazan crystals formed by viable cells.

-

Absorbance Reading : The absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.[16]

Table 3: Summary of In Vitro Bioactivity of this compound Derivatives

| Compound/Derivative | Cell Line / Assay | Bioactivity (IC50) | Reference |

| 4'-alkoxy chalcones (3a-3d, 3f) | PC-3 (Prostate Cancer) | 8.08 - 13.75 µM | [16] |

| 2',4',3,4-tetrahydroxy-chalcone (Butein) | DPPH Radical Scavenging | Potent antioxidant activity | [23] |

| Chalcone 4b | DPPH Radical Scavenging | 82.4% scavenging ability | [10] |

| Chalcone 4b | Lipid Peroxidation Inhibition | 82.3% inhibition | [10] |

| Chalcone 4b | Soybean Lipoxygenase (LOX) | 70 µM | [10][23] |

| Chalcone 3c | Soybean Lipoxygenase (LOX) | 45 µM | [10] |

| 2'-hydroxy-3,4,5,3',4'-pentamethoxychalcone | Nitric Oxide (NO) production in BV-2 microglia | 1.10 µM | [23] |

| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | Hela (Cervical Cancer) | 3.204 µM | [13] |

| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | MCF-7 (Breast Cancer) | 3.849 µM | [13] |

| 4-hydroxy-3-methoxychalcone (HMC) | Tyrosinase Inhibition | 21.56 µg/mL | [7] |

Conclusion

The application of in silico methods has significantly advanced the exploration of 2-hydroxychalcones as potential therapeutic agents. Molecular docking, QSAR, and ADMET prediction provide powerful platforms for identifying promising drug candidates, optimizing their structures, and predicting their pharmacokinetic profiles before committing to costly and time-consuming synthesis and laboratory testing. The insights gained from these computational studies, particularly concerning the modulation of critical signaling pathways like NF-κB and mitochondrial apoptosis, have solidified the rationale for developing this compound derivatives as novel anti-inflammatory and anticancer drugs. The integration of these in silico approaches with traditional experimental validation creates a synergistic workflow that accelerates the journey from compound discovery to clinical application.

References

- 1. mdpi.com [mdpi.com]

- 2. dovepress.com [dovepress.com]

- 3. mdpi.com [mdpi.com]

- 4. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. Synthesis, cytotoxicity assay, and molecular docking study of hydroxychalcone derivatives as potential tyrosinase inhibitors [jcps.bjmu.edu.cn]

- 8. researchgate.net [researchgate.net]

- 9. X-ray Structure Determination, Antioxidant Voltammetry Studies of Butein and 2′,4′-Dihydroxy-3,4-dimethoxychalcone. Computational Studies of 4 Structurally Related 2′,4′-diOH Chalcones to Examine Their Antimalarial Activity by Binding to Falcipain-2 [mdpi.com]

- 10. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In silico screening of chalcone derivatives as promising EGFR-TK inhibitors for the clinical treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Docking Studies of a Chalcone Derivative Compound p-hydroxy-m-methoxychalcone with Tyrosine Kinase Receptors | Semantic Scholar [semanticscholar.org]

- 13. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. QSAR of Chalcones Utilizing Theoretical Molecular Descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. Design, synthesis and QSAR study of 2'-hydroxy-4'-alkoxy chalcone derivatives that exert cytotoxic activity by the mitochondrial apoptotic pathway [pubmed.ncbi.nlm.nih.gov]

- 17. rjptonline.org [rjptonline.org]

- 18. researchgate.net [researchgate.net]

- 19. 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and History of 2-Hydroxychalcone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxychalcone, a key member of the chalcone family of compounds, stands as a significant scaffold in medicinal chemistry. As biosynthetic precursors to flavonoids, these α,β-unsaturated ketones, characterized by a C6-C3-C6 framework with a hydroxyl group at the 2'-position of the A-ring, have garnered substantial interest for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 2-hydroxychalcones, with a focus on their evolution as pharmacologically relevant agents. We will delve into the seminal synthetic methodologies, present key quantitative data in a structured format, and elucidate the molecular mechanisms underlying their notable anti-inflammatory and anticancer properties through detailed signaling pathway diagrams.

Discovery and Historical Context

The journey of chalcones began in the late 19th century with the pioneering work on the condensation of aromatic aldehydes and ketones. While the Claisen-Schmidt condensation, first described in the 1880s, laid the foundational chemistry for chalcone synthesis, the specific investigation and naming of this class of compounds are largely attributed to the work of Stanisław von Kostanecki and J. Tambor. In a seminal paper published in 1899 in the Berichte der deutschen chemischen Gesellschaft, they detailed the synthesis of various "monooxybenzalacetophenones," which are now recognized as hydroxychalcones.[1] This work marked a significant milestone in flavonoid chemistry and set the stage for the exploration of the vast chemical space and biological potential of chalcones and their derivatives.

Early research primarily focused on their role as intermediates in the synthesis of flavonoids. However, as the 20th century progressed, the intrinsic biological activities of chalcones themselves began to be unveiled, leading to a surge in research dedicated to synthesizing and evaluating a myriad of this compound derivatives for their therapeutic potential.

Synthesis of 2-Hydroxychalcones

The Claisen-Schmidt condensation remains the most prevalent and versatile method for the synthesis of 2-hydroxychalcones. This base-catalyzed aldol condensation involves the reaction of a 2'-hydroxyacetophenone with an appropriate benzaldehyde derivative.

General Experimental Protocol: Claisen-Schmidt Condensation

The following protocol is a generalized representation of a typical Claisen-Schmidt condensation for the synthesis of 2-hydroxychalcones. Specific reaction conditions may vary depending on the reactivity of the substrates.

Materials:

-

2'-Hydroxyacetophenone (1 equivalent)

-

Substituted benzaldehyde (1 equivalent)

-

Potassium hydroxide (or sodium hydroxide)

-

Ethanol (or methanol)

-

Hydrochloric acid (for acidification)

-

Distilled water

Procedure:

-

A solution of potassium hydroxide (e.g., 5% aqueous solution) is prepared.[1]

-

The 2'-hydroxyacetophenone and the substituted benzaldehyde are dissolved in ethanol in a flask equipped with a stirrer.[1]

-

The potassium hydroxide solution is added dropwise to the stirred solution of the carbonyl compounds at room temperature or under cooling.

-

The reaction mixture is stirred for a specified period, which can range from a few hours to overnight, depending on the specific reactants.[2]

-

Upon completion, the reaction mixture is poured into a beaker containing crushed ice and acidified with dilute hydrochloric acid.

-

The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Modern Synthetic Approaches

While the classical Claisen-Schmidt condensation is robust, modern organic synthesis has introduced several modifications to improve yields, reduce reaction times, and enhance the environmental friendliness of the process. These include:

-

Microwave-assisted synthesis: This technique often leads to a significant reduction in reaction time and an increase in product yield.[2]

-

Ultrasound irradiation: Sonication can also accelerate the reaction rate.[3]

-

Mechanochemistry (Ball Milling): This solvent-free approach offers a green and efficient alternative to traditional solution-phase synthesis.[2]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and biological activity of various this compound derivatives.

Table 1: Synthesis of this compound Derivatives via Claisen-Schmidt Condensation

| 2'-Hydroxyacetophenone Derivative | Benzaldehyde Derivative | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |

| 5′-fluoro-2′-hydroxyacetophenone | 3,4-dimethoxybenzaldehyde | KOH / Ball Mill | 2 x 30 min cycles | 96 | [2] |

| 2'-hydroxyacetophenone | 3,4,5-trimethoxybenzaldehyde | KOH / Ball Mill | 2 x 30 min cycles | 72 | [2] |

| 2'-hydroxyacetophenone | 2,4,5-trimethoxybenzaldehyde | KOH / Ball Mill | 2 x 30 min cycles | 84 | [2] |

| 2'-hydroxyacetophenone | 4-chlorobenzaldehyde | KOH / Ball Mill | 2 x 30 min cycles | 86 | [2] |

| 2'-hydroxyacetophenone | Benzaldehyde | NaOH / Ethanol | 3 h (Ultrasound) | - | [3] |

Table 2: Biological Activity of this compound Derivatives

| Compound | Cell Line | Biological Activity | IC50 / EC50 (µM) | Reference |

| 2'-Hydroxychalcone | MCF-7 (Breast Cancer) | Cytotoxicity | 37.74 ± 1.42 | [4] |

| 2'-Hydroxychalcone | CMT-1211 (Breast Cancer) | Cytotoxicity | 34.26 ± 2.20 | [4] |

| Compound 6 (a 2'-hydroxychalcone derivative) | L. donovani | Antileishmanial | 2.33 | [2] |

| Compound 11 (a 2'-hydroxychalcone derivative) | L. donovani | Antileishmanial | 2.82 | [2] |

| Compound 15 (a 2'-hydroxychalcone derivative) | P. falciparum (3D7 strain) | Antimalarial | 3.21 | [2] |

| Compound 12 (a 2'-hydroxychalcone derivative) | IGR-39 (Melanoma) | Cytotoxicity | 12 | [2] |

| Compound 27 (a 2'-hydroxychalcone derivative) | Podocyte cells | AMPK Activation | 2.0 | [5] |

| Compound 29 (a 2'-hydroxychalcone derivative) | Podocyte cells | AMPK Activation | 4.8 | [5] |

Signaling Pathways and Mechanisms of Action

2-Hydroxychalcones exert their biological effects by modulating various cellular signaling pathways. Their anti-inflammatory and anticancer activities are particularly well-documented and are often attributed to their interaction with the NF-κB and MAPK signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response and cell survival. In many pathological conditions, including chronic inflammation and cancer, this pathway is constitutively active. 2-Hydroxychalcones have been shown to inhibit NF-κB activation through a multi-pronged approach.[6] They can inhibit the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[4] By preventing IκBα degradation, 2-hydroxychalcones sequester the NF-κB dimer (typically p65/p50) in the cytoplasm, thereby blocking its translocation to the nucleus and the subsequent transcription of pro-inflammatory and pro-survival genes.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities [mdpi.com]

- 3. Sonochemical Synthesis of 2’-Hydroxy-Chalcone Derivatives with Potential Anti-Oomycete Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 2'-hydroxychalcone derivatives as AMPK activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2'-hydroxychalcone inhibits nuclear factor-kappaB and blocks tumor necrosis factor-alpha- and lipopolysaccharide-induced adhesion of neutrophils to human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Degradation of 2-Hydroxychalcone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation of 2-hydroxychalcone, a significant scaffold in medicinal chemistry. The document details the intrinsic stability of the molecule and its degradation pathways under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. This guide is intended to be a valuable resource for researchers and professionals involved in the development of therapeutic agents based on the chalcone framework.

Introduction to this compound

This compound, a member of the flavonoid family, is a biosynthetic precursor to flavanones.[1] Its structure, featuring an α,β-unsaturated ketone system, is responsible for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2][3] Understanding the stability and degradation profile of this compound is crucial for its development as a therapeutic agent, ensuring its efficacy, safety, and shelf-life.

Intrinsic Stability and Degradation Pathways

This compound is a relatively stable molecule. However, it is susceptible to degradation under specific environmental conditions. The primary degradation pathways involve cyclization and oxidation reactions.

2.1. Cyclization to Flavanone:

Under basic conditions, this compound undergoes an intramolecular Michael addition, leading to the formation of the corresponding flavanone. This isomerization is a reversible reaction and is a significant degradation pathway in alkaline environments. The reaction proceeds through the formation of a phenoxide ion, which acts as a nucleophile.[1][4]

2.2. Oxidative Cyclization to Aurones and Flavones:

In the presence of oxidizing agents, this compound can undergo oxidative cyclization to form aurones and flavones.[5] The specific product formed depends on the oxidant and reaction conditions. For instance, certain metal ions can selectively catalyze the formation of aurones.[5]

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.[6][7][8] These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing conditions.

3.1. Hydrolytic Degradation:

Hydrolysis is a key degradation pathway for many drug substances. The stability of this compound is significantly influenced by pH.

-

Acidic Conditions: In acidic media, this compound is relatively stable.

-

Neutral Conditions: In neutral aqueous solutions, the degradation is slower compared to basic conditions.

-

Basic Conditions: As mentioned earlier, this compound readily isomerizes to flavanone in basic solutions. The rate of this cyclization is pH-dependent.[1]

3.2. Oxidative Degradation:

Oxidative degradation can be induced by exposure to peroxides, metal ions, or radical initiators.

-

Hydrogen Peroxide (H₂O₂): Treatment with hydrogen peroxide can lead to the formation of aurones and flavones through oxidative cyclization.[5]

-

Radical Initiators (e.g., AIBN): Azobisisobutyronitrile (AIBN) can be used to initiate free-radical mediated degradation, providing insights into the molecule's susceptibility to autoxidation.

3.3. Photodegradation:

Exposure to light, particularly UV radiation, can cause degradation of photosensitive molecules. According to ICH Q1B guidelines, photostability testing should be conducted to assess the impact of light on the drug substance.[9][10][11][12]

3.4. Thermal Degradation:

Elevated temperatures can accelerate degradation reactions. Thermal degradation studies help to determine the molecule's thermal lability.

Quantitative Data Summary

The following tables summarize the available quantitative data on the degradation of this compound.

Table 1: Rate Coefficients for the Cyclization of 2'-Hydroxychalcones to Flavanones in Basic Aqueous Solution [1]

| 2'-Hydroxychalcone Derivative | k (s⁻¹) | k' (s⁻¹) | k'' (M⁻¹s⁻¹) | pKa |

| Parent (I) | 0.0 | 0.0107 | 0.0019 | 9.87 |

| 4'-OMe (II) | 0.0 | 0.0123 | 0.0021 | 9.97 |

| 6'-OMe (III) | 0.0 | 0.00015 | 0.00004 | 10.37 |

| 4',6'-Me₂ (V) | 0.0 | 0.00032 | 0.00005 | 10.60 |

| 5',6'-benzo (VI) | 0.0 | 0.00018 | 0.00003 | 10.15 |

k: rate coefficient for unimolecular cyclization of neutral chalcone, k': rate coefficient for unimolecular cyclization of ionized chalcone, k'': second-order rate coefficient for the reverse reaction of flavanone with hydroxide ion.

Note: Specific quantitative data for degradation percentages and half-lives of this compound under various forced degradation conditions are not extensively available in the public domain and would typically be generated during drug development studies.

Experimental Protocols

Detailed experimental protocols for conducting forced degradation studies should be developed and validated for each specific drug substance. The following are general guidelines based on ICH recommendations.[6][7][8]

5.1. General Procedure for Forced Degradation:

A stock solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile). Aliquots of this solution are then subjected to different stress conditions. Samples are withdrawn at various time points and analyzed by a stability-indicating HPLC method.

5.2. Acid and Base Hydrolysis:

-

Acidic: Treat the drug solution with 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C).

-

Basic: Treat the drug solution with 0.01 M to 0.1 M NaOH at room temperature.

5.3. Oxidative Degradation:

-

Treat the drug solution with 3% to 30% H₂O₂ at room temperature.

5.4. Photodegradation:

-

Expose the drug solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9][10][11][12] A control sample should be protected from light.

5.5. Thermal Degradation:

-

Expose the solid drug substance and drug solution to elevated temperatures (e.g., 60°C, 80°C).

5.6. Analytical Method:

A validated stability-indicating HPLC method is crucial for separating and quantifying this compound from its degradation products. A typical method would involve a C18 column with a gradient elution using a mobile phase consisting of acetonitrile and water (with or without a pH modifier like formic acid). UV detection is commonly used.[13][14][15][16] LC-MS can be used for the identification and characterization of degradation products.[17]

Signaling Pathways and Biological Activity of Degradation Products

The degradation products of this compound, such as aurones and flavones, are not necessarily inactive. In fact, they can possess their own biological activities, including antioxidant and anti-inflammatory effects.[18][19]

6.1. NF-κB Signaling Pathway:

The NF-κB (nuclear factor kappa B) signaling pathway plays a critical role in inflammation and cancer.[2][3][20] this compound has been shown to inhibit the NF-κB pathway.[2][3] Some of its degradation products may also modulate this pathway, contributing to the overall pharmacological effect. The inhibition of NF-κB activation can occur through various mechanisms, including the inhibition of IκBα degradation and the prevention of the nuclear translocation of p65.[2]

6.2. Antioxidant Activity:

Both this compound and its degradation products, particularly those with multiple hydroxyl groups, can exhibit significant antioxidant activity.[18][19] This activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[18][21][22][23]

Visualizations

Figure 1: Primary degradation pathways of this compound.

Figure 2: General workflow for forced degradation studies.

Figure 3: Potential inhibition of the NF-κB signaling pathway.

Conclusion

This technical guide has provided a detailed overview of the stability and degradation of this compound. The primary degradation pathways involve cyclization to flavanones and oxidative cyclization to aurones and flavones. The stability of this compound is significantly influenced by pH, temperature, light, and the presence of oxidizing agents. A thorough understanding of these degradation pathways and the implementation of robust forced degradation studies are critical for the successful development of this compound-based therapeutics. Further research is warranted to fully characterize all potential degradation products and to elucidate their specific biological activities and impacts on relevant signaling pathways.

References

- 1. The kinetics and mechanism of the cyclisation of some 2′-hydroxychalcones to flavanones in basic aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemijournal.com [chemijournal.com]

- 6. asianjpr.com [asianjpr.com]

- 7. lubrizolcdmo.com [lubrizolcdmo.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iagim.org [iagim.org]

- 10. ema.europa.eu [ema.europa.eu]

- 11. database.ich.org [database.ich.org]

- 12. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 13. researchgate.net [researchgate.net]

- 14. Development, optimisation and validation of a stability-indicating HPLC method of achyrobichalcone quantification using experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat [openmedicinalchemistryjournal.com]

- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 17. 2'-Hydroxychalcone | C15H12O2 | CID 638276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 2-Hydroxychalcone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of 2-hydroxychalcone, a key scaffold in medicinal chemistry. The document outlines detailed experimental protocols for its synthesis and crystallization, presents its crystallographic data, and explores its mechanism of action through the inhibition of the NF-κB signaling pathway, a critical target in drug development.

Introduction

This compound, formally known as (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one, is a member of the chalcone family of compounds, which are precursors to flavonoids and are abundant in various natural sources. These molecules exhibit a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. A thorough understanding of the three-dimensional arrangement of atoms in the crystalline state is paramount for elucidating structure-activity relationships and for the rational design of novel therapeutic agents. This guide provides a detailed examination of the crystal structure of this compound and the methodologies used to determine it.

Data Presentation: Crystallographic Analysis

Table 1: Crystallographic Data for (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one [1]

| Parameter | Value |

| Chemical Formula | C₁₅H₁₁FO₂ |

| Formula Weight | 242.24 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.9998(8) |

| b (Å) | 11.4457(6) |

| c (Å) | 21.5319(8) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1724.1(3) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.400 |

| Absorption Coefficient (μ) (mm⁻¹) | 0.102 |

| F(000) | 504.0 |

| Crystal Size (mm³) | 0.30 x 0.20 x 0.10 |

| Radiation | MoKα (λ = 0.71073 Å) |

| 2θ range for data collection (°) | 4.94 to 56.5 |

| Index ranges | -9 ≤ h ≤ 9, -15 ≤ k ≤ 15, -28 ≤ l ≤ 28 |

| Reflections collected | 15834 |

| Independent reflections | 4169 [R(int) = 0.0346] |

| Data/restraints/parameters | 4169/0/218 |

| Goodness-of-fit on F² | 1.043 |

| Final R indexes [I > 2σ(I)] | R₁ = 0.0413, wR₂ = 0.0968 |

| R indexes (all data) | R₁ = 0.0532, wR₂ = 0.1039 |

| Largest diff. peak and hole (e.Å⁻³) | 0.21 and -0.22 |

Experimental Protocols

Synthesis of this compound via Claisen-Schmidt Condensation

The synthesis of this compound is typically achieved through a base-catalyzed Claisen-Schmidt condensation between 2'-hydroxyacetophenone and benzaldehyde.[2][3]

Materials:

-

2'-Hydroxyacetophenone

-

Benzaldehyde

-

Sodium hydroxide (NaOH)

-

Ethanol (or Isopropyl Alcohol)[2]

-

Hydrochloric acid (HCl)

-

Distilled water

-

Magnetic stirrer and hotplate

-

Round-bottom flask

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 2'-hydroxyacetophenone (1 equivalent) in ethanol.

-

To this solution, add benzaldehyde (1 equivalent).

-

Prepare a solution of sodium hydroxide in water (e.g., 40% w/v) and add it dropwise to the stirred mixture of the ketone and aldehyde at a controlled temperature, typically 0-25°C.[2]

-

Continue stirring the reaction mixture at room temperature for a specified period, often several hours, until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]

-

Upon completion, the reaction mixture is poured into a beaker containing crushed ice and acidified with dilute hydrochloric acid to a pH of approximately 2-3.

-

The precipitated solid product, this compound, is collected by vacuum filtration using a Büchner funnel.

-

The crude product is washed with cold distilled water to remove any inorganic impurities.

-

The product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield yellow crystals.[5]

Single Crystal Growth by Slow Evaporation

High-quality single crystals suitable for X-ray diffraction can be grown from the purified this compound using the slow evaporation method.[6]

Materials:

-

Purified this compound

-

A suitable solvent (e.g., ethanol, methanol, or a mixture thereof)

-

A clean beaker or vial with a loose-fitting cover (e.g., perforated parafilm)

-

A vibration-free environment

Procedure:

-

Prepare a saturated or near-saturated solution of purified this compound in the chosen solvent at room temperature or slightly elevated temperature to ensure complete dissolution.

-

Filter the solution through a syringe filter or a cotton plug to remove any particulate matter.

-

Transfer the clear solution to a clean beaker or vial.

-

Cover the container with a loose-fitting lid or perforated parafilm to allow for slow evaporation of the solvent.

-

Place the container in a location free from vibrations and significant temperature fluctuations.

-

Allow the solvent to evaporate slowly over several days to weeks. As the solvent evaporates, the solution becomes supersaturated, and single crystals will begin to form and grow.

-

Once crystals of a suitable size and quality have formed, they can be carefully harvested from the mother liquor for X-ray diffraction analysis.

Single Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Procedure:

-

A suitable single crystal is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas to maintain a low and stable temperature during data collection, which minimizes thermal vibrations of the atoms.

-

The diffractometer, equipped with a radiation source (e.g., MoKα), irradiates the crystal.

-

The diffraction pattern is recorded by a detector as the crystal is rotated.

-